Sulochrin
Sulochrin
Sulochrin is a benzophenone that is the methyl ester of 2-(2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoic acid. It has a role as a metabolite. It is a member of benzophenones, a carboxylic ester and a member of phenols. It derives from a demethylsulochrin. It is a conjugate acid of a sulochrin(1-).
Brand Name:
Vulcanchem
CAS No.:
519-57-3
VCID:
VC0161669
InChI:
InChI=1S/C17H16O7/c1-8-4-11(19)15(12(20)5-8)16(21)14-10(17(22)24-3)6-9(18)7-13(14)23-2/h4-7,18-20H,1-3H3
SMILES:
CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O
Molecular Formula:
C17H16O7
Molecular Weight:
332.3 g/mol
Sulochrin
CAS No.: 519-57-3
Reference Standards
VCID: VC0161669
Molecular Formula: C17H16O7
Molecular Weight: 332.3 g/mol
CAS No. | 519-57-3 |
---|---|
Product Name | Sulochrin |
Molecular Formula | C17H16O7 |
Molecular Weight | 332.3 g/mol |
IUPAC Name | methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoate |
Standard InChI | InChI=1S/C17H16O7/c1-8-4-11(19)15(12(20)5-8)16(21)14-10(17(22)24-3)6-9(18)7-13(14)23-2/h4-7,18-20H,1-3H3 |
Standard InChIKey | YJRLSCDUYLRBIZ-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O |
Canonical SMILES | CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O |
Appearance | Pale yellow solid |
Description | Sulochrin is a benzophenone that is the methyl ester of 2-(2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoic acid. It has a role as a metabolite. It is a member of benzophenones, a carboxylic ester and a member of phenols. It derives from a demethylsulochrin. It is a conjugate acid of a sulochrin(1-). |
Synonyms | 2-(2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxy-benzoic acid, methyl ester |
Reference | Fungal metabolites, asterric acid derivatives inhibit vascular endothelial growth factor (VEGF)-induced tube formation of HUVECs. Lee H.J. et al. J. Antibiot. 2002, 55, 552.Effects of ortho-substituent groups of sulochrin on inhibitory activity to eosinophil degranulation. Ohashi H. et al. Bioorg. Med. Chem. Lett. 1999, 9, 1945.Sulochrin inhibits eosinophil activation and chemotaxis. Ohashi H. et al. Inflamm. Res. 1998, 47, 409. |
PubChem Compound | 160505 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume